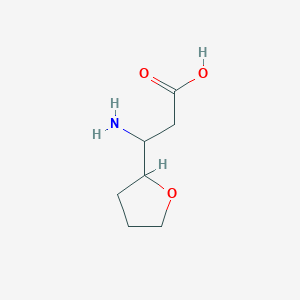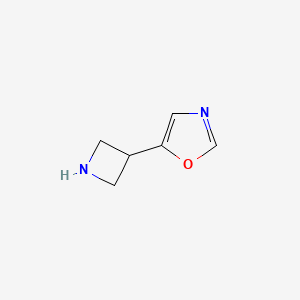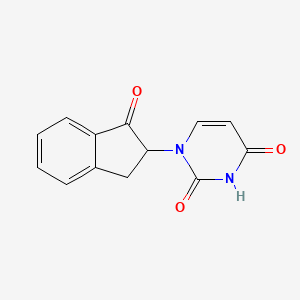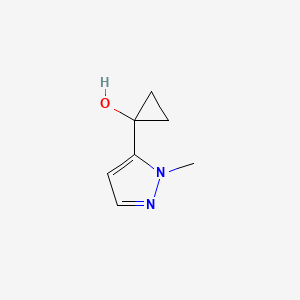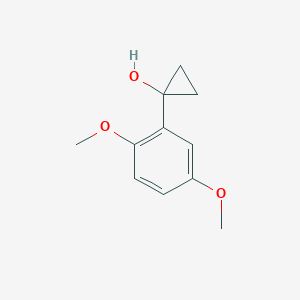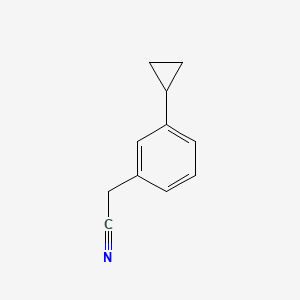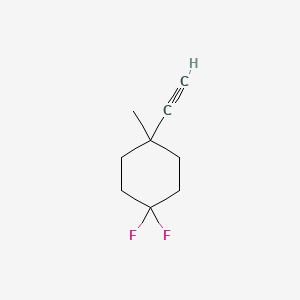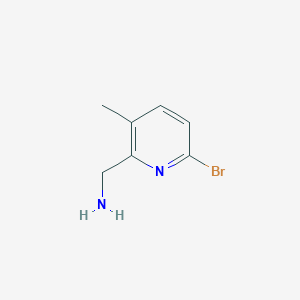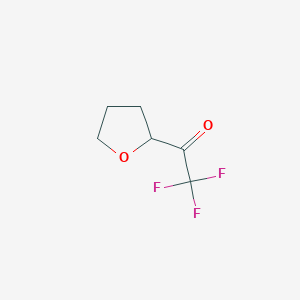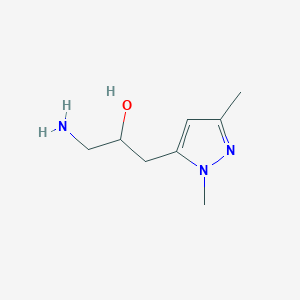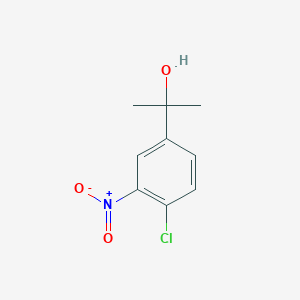![molecular formula C13H18BrFN2O2 B13590246 tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C13H18BrFN2O2 and a molecular weight of 333.1966 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a nitro compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical reactions makes it a valuable tool for creating drug candidates with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the bromo and fluoro substituents.
tert-Butyl (4-Bromophenyl)carbamate: This compound contains a bromo substituent but does not have the aminoethyl group.
tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has both bromo and chloro substituents but differs in the overall structure.
Uniqueness: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the aminoethyl and carbamate groups. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H18BrFN2O2 |
|---|---|
Poids moléculaire |
333.20 g/mol |
Nom IUPAC |
tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) |
Clé InChI |
HTXFLUFCYAGYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
